molecular formula C42H44N10NaO10S B12303058 CID 167994876

CID 167994876

Cat. No.: B12303058
M. Wt: 903.9 g/mol
InChI Key: JQYYDKMXXFQNDP-OSYSSLFZSA-N
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Description

The compound with the identifier “CID 167994876” is a chemical entity registered in the PubChem database

Chemical Reactions Analysis

CID 167994876 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 167994876 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study cellular mechanisms and interactions. In medicine, it could have potential therapeutic applications, although specific uses are still under investigation. Industrially, it may be used in the production of specialized materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of CID 167994876 involves its interaction with specific molecular targets and pathways. It may act by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

CID 167994876 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their specific chemical properties and applications. The comparison of 2-D and 3-D neighboring sets in PubChem can provide insights into the structural similarities and differences between this compound and other compounds .

Properties

Molecular Formula

C42H44N10NaO10S

Molecular Weight

903.9 g/mol

InChI

InChI=1S/C42H42N10O10S.Na.H2/c43-40-51-35-34(37(57)52-40)48-23(19-47-35)18-46-21-3-1-20(2-4-21)36(56)50-30(38(58)59)11-12-33(55)44-13-14-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42;;/h1-10,15-17,23,30,34-35,46-48,53-54H,11-14,18-19H2,(H,44,55)(H,50,56)(H,58,59)(H2,45,49,63)(H3,43,51,52,57);;1H/t23?,30-,34?,35?;;/m0../s1

InChI Key

JQYYDKMXXFQNDP-OSYSSLFZSA-N

Isomeric SMILES

[HH].C1C(NC2C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)NCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O.[Na]

Canonical SMILES

[HH].C1C(NC2C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O.[Na]

Origin of Product

United States

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